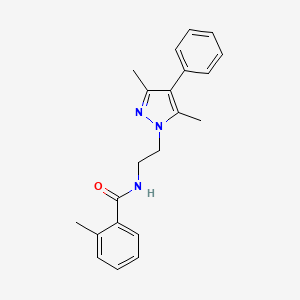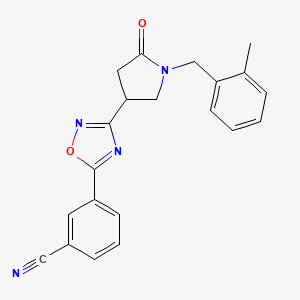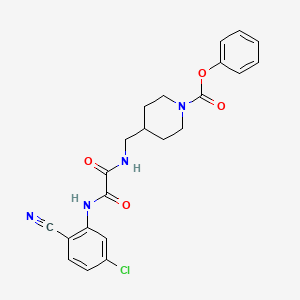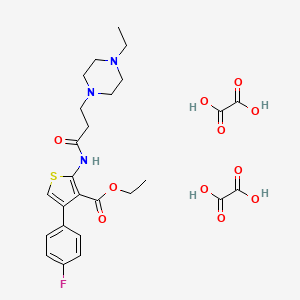
1-(Pyridin-2-yl)-4-(4-(thiophen-3-yl)benzoyl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Pyridin-2-yl)-4-(4-(thiophen-3-yl)benzoyl)piperazin-2-one is a useful research compound. Its molecular formula is C20H17N3O2S and its molecular weight is 363.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Molecular Docking
The synthesis of novel pyridine and fused pyridine derivatives, including structures related to "1-(Pyridin-2-yl)-4-(4-(thiophen-3-yl)benzoyl)piperazin-2-one," has been explored. These compounds undergo molecular docking screenings towards specific target proteins, showing moderate to good binding energies, which suggest potential applications in drug design and development. For instance, the newly synthesized compounds exhibit antimicrobial and antioxidant activities (E. M. Flefel et al., 2018).
Anticancer Activity
Research has been conducted on the efficient synthesis of piperazine-2,6-dione derivatives, including structures related to the compound of interest. These derivatives have been evaluated for their anticancer activity, with certain compounds displaying promising results against various cancer cell lines, indicating potential applications in cancer therapy (Sandeep Kumar et al., 2013).
Antituberculosis Agents
A series of analogues, incorporating structural motifs related to "this compound," have been designed and synthesized as inhibitors of Mycobacterium tuberculosis GyrB. One compound in particular showed promising activity against all test parameters, including a significant inhibition of Mycobacterium tuberculosis DNA gyrase, highlighting potential in the development of new antituberculosis agents (V. U. Jeankumar et al., 2013).
Antibacterial and Antifungal Activities
The synthesis of new pyridine derivatives has led to compounds with notable antibacterial and antifungal activities. These activities suggest the potential for developing novel antimicrobial agents based on the structural framework of "this compound" (N. Patel & S. N. Agravat, 2007).
Drug Development and Pharmacophore Models
Research into 1,4-benzodioxan-arylpiperazine derivatives, similar in structure to the compound , has contributed to the validation of pharmacophore models for alpha(1)-adrenoceptor antagonists. These models are crucial for understanding the molecular basis of drug action and for designing new therapeutic agents (R. Barbaro et al., 2002).
Properties
IUPAC Name |
1-pyridin-2-yl-4-(4-thiophen-3-ylbenzoyl)piperazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c24-19-13-22(10-11-23(19)18-3-1-2-9-21-18)20(25)16-6-4-15(5-7-16)17-8-12-26-14-17/h1-9,12,14H,10-11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLCFVDKBSVJJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC=C(C=C2)C3=CSC=C3)C4=CC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(4-Methylpyrazol-1-yl)ethyl]-4-(trifluoromethyl)piperidine](/img/structure/B2377970.png)
![6-(Prop-2-en-1-yloxy)imidazo[1,2-b]pyridazine](/img/structure/B2377971.png)


![2-(1-methyl-1H-indol-3-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2377975.png)
![4-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-methylbenzenesulfonamide](/img/structure/B2377977.png)

![N-benzyl-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2377979.png)

![1-[3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2377984.png)

![7-benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium bromide](/img/structure/B2377989.png)


